Tianeptine Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

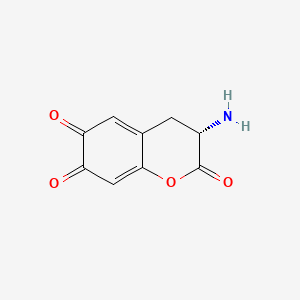

Tianeptine Impurity D is a specific variant of the compound Tianeptine . Tianeptine is a synthetic drug primarily used as an antidepressant in parts of Europe, Asia, and South America . The impurity D variant of this compound is used for research and development purposes .

Synthesis Analysis

Tianeptine is a synthetic tricyclic compound originally patented by Malen et al. at the French Society of Medical Research in 1973 . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 . The synthesis process of Tianeptine Impurity D is not explicitly mentioned in the sources, but it’s likely to involve complex chemical reactions .Molecular Structure Analysis

The molecular structure of Tianeptine involves a tricyclic compound . The specific molecular structure of Tianeptine Impurity D is not explicitly mentioned in the sources, but it’s likely to be a variant of the main Tianeptine structure .Applications De Recherche Scientifique

Neurobiological Properties

Tianeptine challenges traditional monoaminergic hypotheses of depression by acting on the glutamatergic system, which plays a crucial role in neuroplasticity and the symptoms of depression. Its unique mechanism of enhancing serotonin uptake contrasts with most antidepressants and contributes to its antidepressant and neuroprotective actions (McEwen et al., 2009). This action on the glutamatergic system provides new insights into treating depressive disorders.

Neuroprotective Properties

Tianeptine shows neuroprotective effects against hypoxia in tissue culture and cytokines' deleterious effects in the cortex and white matter without affecting NMDA receptor-mediated excitotoxicity (Plaisant et al., 2003). These findings highlight its potential for therapeutic use in conditions involving neuroinflammation and excitotoxicity.

Interaction with Neurotransmitters

Tianeptine's acute effects on circulating neurotransmitters include a significant reduction in plasma noradrenaline and serotonin while increasing dopamine and platelet serotonin levels, suggesting it modulates neural sympathetic and possibly parasympathetic activities (Lechin et al., 2006). This modulation of neurotransmitters could underlie its antidepressant and anxiolytic effects, offering a unique approach to treatment.

Safety And Hazards

While specific safety and hazard information for Tianeptine Impurity D is not available, general safety measures for handling Tianeptine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

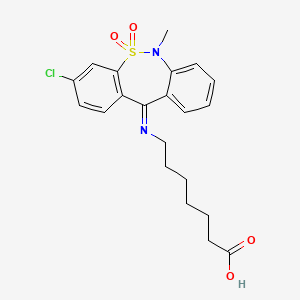

7-[(3-chloro-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-ylidene)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14H,2-4,7,10,13H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEFWMXNBIQQNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NCCCCCCC(=O)O)C3=C(S1(=O)=O)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid | |

CAS RN |

131206-48-9 |

Source

|

| Record name | 7-(((11RS)-3-Chloro-6-methyldibenzo(c,f)(1,2)thiazepin-11(6H)-ylidene)amino)heptanoic acid S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131206489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(((11RS)-3-CHLORO-6-METHYLDIBENZO(C,F)(1,2)THIAZEPIN-11(6H)-YLIDENE)AMINO)HEPTANOIC ACID S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN59FWZ7KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol](/img/no-structure.png)